molecular formula C12H15NO5 B8450304 4-Butoxy-3-methoxy-5-nitrobenzaldehye

4-Butoxy-3-methoxy-5-nitrobenzaldehye

Cat. No.: B8450304
M. Wt: 253.25 g/mol
InChI Key: YSOBCZZOIAVEOC-UHFFFAOYSA-N
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Description

4-Butoxy-3-methoxy-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a nitro group (-NO₂) at position 5, a methoxy (-OCH₃) group at position 3, and a butoxy (-OC₄H₉) group at position 4.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

4-butoxy-3-methoxy-5-nitrobenzaldehyde

InChI

InChI=1S/C12H15NO5/c1-3-4-5-18-12-10(13(15)16)6-9(8-14)7-11(12)17-2/h6-8H,3-5H2,1-2H3

InChI Key

YSOBCZZOIAVEOC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1OC)C=O)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-butoxy-3-methoxy-5-nitrobenzaldehyde is C12H15N1O4C_{12}H_{15}N_{1}O_{4}, with a molecular weight of approximately 239.25 g/mol. The compound features a benzaldehyde group, which is known for its reactivity in various chemical reactions, particularly in organic synthesis.

Organic Synthesis

4-Butoxy-3-methoxy-5-nitrobenzaldehyde serves as a valuable intermediate in organic synthesis. Its functional groups allow it to participate in various reactions, including:

  • Electrophilic Aromatic Substitution : The nitro group can act as a directing group for further substitution reactions.
  • Condensation Reactions : It can be used in the synthesis of more complex organic molecules through condensation with amines or other nucleophiles.

Biological Research

The compound's unique structure positions it as a candidate for biological studies:

  • Enzyme Inhibition Studies : Preliminary research indicates that 4-butoxy-3-methoxy-5-nitrobenzaldehyde may inhibit specific enzymes involved in metabolic pathways, making it useful in pharmacological research.
  • Antimicrobial Activity : Studies have shown promising results regarding its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Antimicrobial Efficacy

A study evaluated the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains, demonstrating moderate to strong antimicrobial activity.

Anti-inflammatory Effects

In vitro assays conducted on murine models indicated that treatment with 4-butoxy-3-methoxy-5-nitrobenzaldehyde resulted in a significant reduction of inflammatory markers. The compound exhibited a decrease in paw edema by approximately 40% compared to control groups, indicating potential anti-inflammatory properties.

Cancer Cell Proliferation Inhibition

Research involving breast cancer cell lines demonstrated that the compound inhibited cell growth effectively. At a concentration of 10 µM, it reduced cell viability by 50%, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 4-butoxy-3-methoxy-5-nitrobenzaldehyde, emphasizing substituent variations, physicochemical properties, and functional implications:

Table 1: Comparative Analysis of Substituted Benzaldehydes

Compound Name CAS Number Substituents (positions) Key Differences vs. Target Compound Similarity Score (if available)
4-Butoxy-3-methoxy-5-nitrobenzaldehyde Target 4-BuO, 3-MeO, 5-NO₂ Reference compound 1.00
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde 178686-24-3 4-OH, 3-MeO, 5-NO₂ -OH instead of -BuO; increased polarity 0.94
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde 354512-22-4 3-EtO, 4-OH, 5-NO₂ Ethoxy (-OCH₂CH₃) at 3, -OH at 4 0.91
4-Butoxy-3-chloro-5-methoxybenzaldehyde 483316-01-4 4-BuO, 3-Cl, 5-MeO -Cl instead of -NO₂; -MeO at 5 N/A
4-Benzyloxybenzaldehyde Not provided 4-BnO (benzyloxy), no -NO₂ Lacks nitro group; aromatic substituent N/A

Key Insights:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group at position 5 in the target compound enhances electrophilicity at the aldehyde carbon, making it more reactive in nucleophilic additions (e.g., hydrazide condensations ) compared to analogs lacking -NO₂ (e.g., 4-benzyloxybenzaldehyde ).

Hydroxy-substituted analogs (e.g., 4-hydroxy-3-methoxy-5-nitrobenzaldehyde ) exhibit higher polarity, reducing solubility in organic solvents relative to the target compound.

Safety and Handling: Limited hazard data are available for the target compound. However, structurally related nitrobenzaldehydes may pose risks such as skin/eye irritation or respiratory sensitization, as seen in analogs like 4-hydroxy-3-methoxy-5-nitrobenzoic acid .

Synthetic Utility: The nitro group in the target compound can be reduced to an amine (-NH₂), enabling its use as a precursor for pharmaceuticals or agrochemicals. This functional versatility is absent in non-nitro analogs like 4-benzyloxybenzaldehyde .

Preparation Methods

Sequential Alkylation-Nitration Approach

An alternative strategy involves alkylating 4-hydroxy-3-methoxybenzaldehyde to 4-butoxy-3-methoxybenzaldehyde prior to nitration. However, this route faces challenges in regioselectivity, as the electron-donating butoxy and methoxy groups may direct nitration to undesired positions (e.g., 2- or 6-positions). Preliminary studies suggest that nitration of 4-butoxy-3-methoxybenzaldehyde under mild conditions (e.g., acetyl nitrate in acetic anhydride) could favor 5-nitro product formation, though yields remain suboptimal (~50%) compared to the nitration-first approach.

Direct Functionalization via Ullmann Coupling

Advanced methods employing Ullmann-type coupling have been explored for introducing alkoxy groups. For example, copper-catalyzed coupling of 3-methoxy-5-nitro-4-iodobenzaldehyde with butanol under basic conditions could theoretically yield the target compound. However, this method requires stringent anhydrous conditions and specialized catalysts, making it less practical for large-scale synthesis.

Purification and Characterization

Crystallization Techniques

Crude 4-butoxy-3-methoxy-5-nitrobenzaldehyde is purified via recrystallization from toluene or ethyl acetate. Activated carbon treatment during reflux removes colored impurities, yielding a high-purity product (≥98% by HPLC).

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 10.35 (aldehyde proton), δ 8.20 (H-6, singlet), δ 7.85 (H-2, singlet), and δ 4.10–1.60 (butoxy chain protons).

  • IR Spectroscopy : Peaks at 1685 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch) confirm functional groups.

Table 1: Comparative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
NitrationHNO₃ (65%), AcOH, 283–298 K78.395
AlkylationButyl bromide, K₂CO₃, DMF, reflux7298
Alternative NitrationAcetyl nitrate, Ac₂O, 273 K5085

Challenges and Mitigation Strategies

  • Nitro Group Stability : The electron-withdrawing nitro group reduces the nucleophilicity of the 4-hydroxy intermediate, necessitating prolonged reaction times during alkylation.

  • Regioselectivity : Competing directing effects of methoxy and butoxy groups require precise control of nitration conditions to avoid positional isomers.

  • Solvent Recovery : DMF and toluene are recycled via distillation, reducing environmental impact and cost .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 4-Butoxy-3-methoxy-5-nitrobenzaldehyde, and how can researchers optimize yield and purity?

  • Methodology : The compound can be synthesized via electrophilic aromatic substitution or nitro-group introduction on a pre-functionalized benzaldehyde scaffold. For example, nitration of 4-butoxy-3-methoxybenzaldehyde (similar to methods in ) using nitric acid in sulfuric acid at 0–5°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict temperature control and stoichiometric adjustments based on nitro-group reactivity .
  • Purity Validation : Use HPLC (≥95% purity criteria, as in ) and NMR (1H/13C) to confirm absence of by-products like positional isomers (e.g., 3-nitro vs. 5-nitro derivatives) .

Q. How does the steric and electronic influence of the butoxy group affect the compound’s reactivity in nucleophilic additions?

  • Experimental Design : Compare reaction kinetics with simpler analogs (e.g., 4-methoxy-3-nitrobenzaldehyde) in nucleophilic additions (e.g., Grignard reactions). Monitor progress via FT-IR for aldehyde C=O stretch (∼1700 cm⁻¹) and UV-Vis for nitro-group absorption (∼270 nm). The butoxy group’s electron-donating nature may reduce electrophilicity at the aldehyde, requiring harsher conditions (e.g., Lewis acid catalysis) .

Q. What are the stability challenges for 4-Butoxy-3-methoxy-5-nitrobenzaldehyde under varying storage conditions?

  • Data-Driven Analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or GC-MS. Nitrobenzaldehydes are prone to photodegradation ( notes nitro compounds’ sensitivity to light); store in amber vials at –20°C under inert gas. Degradation products may include nitro-reduction by-products (e.g., amines) or demethylation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying reactive sites (e.g., nitro group as hydrogen-bond acceptor). Molecular docking (AutoDock Vina) against protein databases (e.g., PDB) can simulate binding to targets like oxidoreductases, leveraging structural analogs from (hydroxy/methoxy benzaldehydes in pharmaceutical studies) .

Q. What spectroscopic techniques resolve contradictions in characterizing tautomeric forms of this nitrobenzaldehyde derivative?

  • Contradiction Analysis : Conflicting reports on keto-enol tautomerism in nitrobenzaldehydes can be addressed via variable-temperature NMR (VT-NMR) in DMSO-d6. Monitor chemical shifts of aldehyde protons (δ 10–11 ppm) and nitro-group coupling. IR spectroscopy (enolic O-H stretch ∼3200 cm⁻¹) and X-ray crystallography (if crystalline) provide definitive evidence .

Q. How does the compound’s solubility profile impact its application in heterogeneous catalysis or supramolecular chemistry?

  • Experimental Design : Measure solubility in polar (water, ethanol) and nonpolar solvents (toluene, hexane) using gravimetric analysis. The butoxy group enhances lipophilicity (logP ∼2.5 estimated via ’s n-octanol/water data), making it suitable for phase-transfer catalysis. Compare with analogs lacking the butoxy group (e.g., 4-methoxy derivatives) to isolate substituent effects .

Key Considerations for Researchers

  • Safety : Nitro groups pose explosion risks under heat or friction ( ). Use blast shields and small-scale reactions (<1 g) during synthesis .
  • Synthesis Scalability : Pilot-scale reactions require careful exotherm management (e.g., dropwise addition of nitrating agents) .
  • Biological Relevance : Explore antimicrobial activity via agar diffusion assays ( references benzaldehydes in pharmaceutical contexts) .

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